4-Cyclohexylphenol

Description

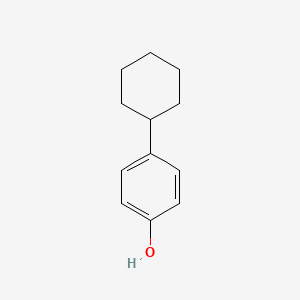

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMVZYHIJQTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862559 | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-60-8, 72495-97-7 | |

| Record name | 4-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyclohexylphenol (CAS 1131-60-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyclohexylphenol (CAS 1131-60-8), a versatile organic compound with applications in polymer science, materials research, and as a potential modulator of endocrine pathways. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its potential signaling pathway interactions.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a phenol (B47542) ring substituted with a cyclohexyl group at the para position. This combination of a hydrophilic phenolic hydroxyl group and a bulky, lipophilic cyclohexyl ring imparts unique properties to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1131-60-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.25 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 129-135 °C | [2][5] |

| Boiling Point | 213-215 °C | [2][5] |

| Water Solubility | 66.66 mg/L at 25 °C | [2] |

| pKa | 10.15 ± 0.13 (Predicted) | [2] |

| LogP | 4.2 | [6] |

| Vapor Pressure | 0.00144 mmHg at 25°C | [2] |

Synthesis of this compound

This compound is primarily synthesized through the alkylation of phenol with either cyclohexene (B86901) or cyclohexanol (B46403). Various catalytic methods have been developed to improve yield and selectivity, with a focus on environmentally benign solid acid catalysts.

Hydroalkylation of Phenol

One-pot hydroalkylation of phenol represents an efficient route, utilizing phenol as the sole organic reactant. This process involves the in-situ generation of the alkylating agent (cyclohexene or cyclohexanol) via hydrogenation of a portion of the phenol, followed by the alkylation of the remaining phenol.[7]

Experimental Protocol: One-pot Hydroalkylation using a Bifunctional Catalyst

This protocol is a general representation of a one-pot hydroalkylation reaction.

-

Catalyst: A bifunctional catalyst possessing both metal sites for hydrogenation (e.g., Palladium) and acid sites for alkylation (e.g., a zeolite such as H-beta).

-

Reactants: Phenol and a hydrogen source (e.g., isopropyl alcohol for catalytic transfer hydrogenation or H₂ gas).[8]

-

Procedure:

-

In a high-pressure reactor, charge the bifunctional catalyst and phenol.

-

If using a hydrogen transfer agent like isopropyl alcohol, add it to the reactor.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

If using H₂ gas, pressurize the reactor to the desired pressure.

-

Heat the reaction mixture to the target temperature (e.g., 150-180 °C) with vigorous stirring.[9]

-

Maintain the reaction at temperature and pressure for a specified duration (e.g., 1-6 hours).[8]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the catalyst from the reaction mixture.

-

The crude product can be purified by distillation or recrystallization to yield this compound.

-

Alkylation of Phenol with Cyclohexene or Cyclohexanol

The direct alkylation of phenol with cyclohexene or cyclohexanol is another common synthetic route, often employing solid acid catalysts to avoid the use of corrosive mineral acids.[10]

Experimental Protocol: Alkylation using a Solid Acid Catalyst

This protocol outlines a general procedure for the alkylation of phenol with cyclohexene.

-

Catalyst: A solid acid catalyst such as 12-tungstophosphoric acid supported on hydrous zirconia (TPA/ZrO₂).[10]

-

Reactants: Phenol and cyclohexene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the solid acid catalyst and phenol.

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C).[10]

-

Slowly add cyclohexene to the reaction mixture over a period of time.

-

Continue stirring the reaction mixture at the set temperature for several hours (e.g., 6 hours).[10]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The filtrate can be subjected to distillation under reduced pressure to isolate this compound.

-

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the cyclohexyl group can be observed. | [11] |

| ¹³C NMR | Resonances for the twelve carbon atoms, including the distinct signals for the aromatic and cyclohexyl carbons, are present. | [11] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring are visible. | [11] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. | [11] |

Biological Activity and Signaling Pathways

This compound has been investigated for its potential to interact with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR). Such interactions can lead to modulation of downstream signaling pathways, resulting in estrogenic or antiandrogenic effects.

Estrogenic Activity

Some studies suggest that this compound may exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[12][13] This interaction can initiate a signaling cascade that mimics the effects of the natural hormone, 17β-estradiol.

Upon binding to the estrogen receptor in the cytoplasm, this compound may induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex can bind to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This can lead to various cellular responses, including cell proliferation.[14][15][16]

Antiandrogenic Activity

There is also evidence to suggest that this compound may act as an antagonist to the androgen receptor (AR).[13] This would involve the compound binding to the AR and preventing the natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding and activating the receptor.

As an antagonist, this compound would compete with endogenous androgens for the ligand-binding domain of the AR. By occupying this site, it would prevent the conformational changes necessary for receptor activation, dimerization, and nuclear translocation. This inhibition would block the transcription of androgen-responsive genes, thereby antagonizing androgen-mediated cellular processes.[17][18]

Experimental Protocols for Biological Assays

To assess the potential estrogenic and antiandrogenic activities of this compound, several in vitro assays are commonly employed.

MCF-7 Cell Proliferation Assay (for Estrogenicity)

This assay utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, which proliferates in response to estrogenic compounds.

Experimental Protocol

-

Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[19]

-

Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 48 hours to remove any estrogenic compounds.

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound and a positive control (17β-estradiol) in the hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment solutions every 2-3 days.

-

Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.[20][21]

-

Data Analysis: Construct dose-response curves and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) for this compound and the positive control.

Yeast Two-Hybrid Assay (for Estrogenicity)

This reporter gene assay uses genetically modified yeast to detect ligand-dependent interaction between the estrogen receptor and a coactivator.

Experimental Protocol

-

Yeast Strain: Use a Saccharomyces cerevisiae strain co-transformed with two plasmids: one expressing the human estrogen receptor ligand-binding domain (ER-LBD) fused to a DNA-binding domain (DBD), and the other expressing a coactivator (e.g., TIF2) fused to a transcription activation domain (AD). The yeast also contains a reporter gene (e.g., lacZ) under the control of a promoter with upstream binding sites for the DBD.[22][23]

-

Culture Preparation: Grow the yeast strain overnight in a selective medium lacking tryptophan and leucine (B10760876) to maintain the plasmids.

-

Assay: Dilute the overnight culture and add aliquots to a 96-well plate.

-

Treatment: Add serial dilutions of this compound, a positive control (17β-estradiol), and a vehicle control to the wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 2-4 hours).[24]

-

Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., β-galactosidase). For β-galactosidase, this involves lysing the yeast cells and adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).[22]

-

Data Analysis: Measure the color development (absorbance) and construct dose-response curves to determine the estrogenic activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Experimental Protocol

-

Receptor Source: Prepare a cytosol fraction containing the androgen receptor from the prostate tissue of castrated male rats.[25]

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).[25][26]

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

-

Competition Assay:

-

In a series of tubes, add a constant amount of the prostate cytosol and the radioligand.

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen like DHT).

-

-

Incubation: Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[25]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[27]

-

Quantification: After washing the HAP pellets, measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a compound of significant interest due to its versatile applications and potential biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and methods for evaluating its interaction with key endocrine signaling pathways. The provided protocols offer a starting point for researchers to investigate the estrogenic and antiandrogenic potential of this and other related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development and materials science.

References

- 1. CAS 1131-60-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 1131-60-8,this compound | lookchem [lookchem.com]

- 3. 1131-60-8|this compound| Ambeed [ambeed.com]

- 4. Phenol, 4-cyclohexyl- (CAS 1131-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. aksci.com [aksci.com]

- 6. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. This compound(1131-60-8) 1H NMR [m.chemicalbook.com]

- 12. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mcf7.com [mcf7.com]

- 20. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. thesciencenotes.com [thesciencenotes.com]

- 24. ableweb.org [ableweb.org]

- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 26. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

4-Cyclohexylphenol IUPAC name and structure

An In-depth Technical Guide to 4-Cyclohexylphenol

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals involved in drug development and materials science.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It consists of a phenol (B47542) ring substituted with a cyclohexyl group at the para (4) position.

Chemical Structure:

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in both research and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [5] |

| CAS Number | 1131-60-8 | [3][4] |

| Appearance | White to light yellow crystalline solid | [3][5] |

| Melting Point | 130-135 °C | [5] |

| Boiling Point | 213-215 °C | [5] |

| Water Solubility | 66.66 mg/L at 25 °C | [3] |

| pKa | 10.15 ± 0.13 (Predicted) | [3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using a solid acid catalyst. This method is favored for its efficiency and the reusability of the catalyst.[6][7]

Protocol: Synthesis of this compound via Alkylation of Phenol with Cyclohexene

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

-

Phenol

-

Cyclohexene

-

Solid acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia)[6]

-

Solvent (if required)

-

Standard laboratory glassware (round bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

-

Reaction Setup: In a 50 mL round bottom flask equipped with a magnetic stirrer and a condenser, combine phenol and cyclohexene. A typical molar ratio of phenol to cyclohexene is 10:1 to favor the mono-alkylation product.[6]

-

Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity and should be optimized for the specific reaction scale.

-

Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. The reaction time can vary from 1 to 6 hours, depending on the catalyst and temperature.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS to determine the conversion of reactants and the selectivity towards this compound.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by filtration.

-

Product Isolation: If a solvent was used, remove it using a rotary evaporator. The crude product, which may contain unreacted phenol, 2-cyclohexylphenol, and other byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography.[8]

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Signaling Pathway

Recent studies have indicated that this compound may act as an endocrine disruptor by interacting with the estrogen receptor alpha (ERα).[9] This interaction can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes.

Diagram: Postulated Mechanism of this compound as an Estrogen Receptor Agonist

The following diagram illustrates the potential pathway through which this compound may exert its estrogenic effects.

Caption: Postulated agonistic action of this compound on the Estrogen Receptor α signaling pathway.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Cas 1131-60-8,this compound | lookchem [lookchem.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 9. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

An In-depth Technical Guide to the Solubility of 4-Cyclohexylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-cyclohexylphenol (B75765) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing solid-liquid equilibrium.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pressure. For drug development, solubility is a critical determinant of bioavailability and dictates the choice of appropriate formulation strategies.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Butanone | Cyclohexane | Methyl Acetate | Ethyl Acetate | Toluene |

| 278.15 | 0.2933 | 0.2884 | 0.2781 | 0.2455 | 0.2612 | 0.2281 | 0.5912 | 0.5633 | 0.0079 | 0.4011 | 0.3665 | 0.1612 |

| 283.15 | 0.3352 | 0.3291 | 0.3168 | 0.2813 | 0.2989 | 0.2621 | 0.6255 | 0.5987 | 0.0098 | 0.4432 | 0.4071 | 0.1873 |

| 288.15 | 0.3815 | 0.3741 | 0.3601 | 0.3211 | 0.3411 | 0.2999 | 0.6611 | 0.6359 | 0.0121 | 0.4889 | 0.4511 | 0.2165 |

| 293.15 | 0.4329 | 0.4241 | 0.4085 | 0.3655 | 0.3881 | 0.3421 | 0.6979 | 0.6751 | 0.0148 | 0.5385 | 0.4991 | 0.2491 |

| 298.15 | 0.4899 | 0.4799 | 0.4625 | 0.4151 | 0.4405 | 0.3891 | 0.7359 | 0.7163 | 0.0181 | 0.5921 | 0.5515 | 0.2855 |

| 303.15 | 0.5531 | 0.5419 | 0.5225 | 0.4703 | 0.4989 | 0.4415 | 0.7751 | 0.7595 | 0.0221 | 0.6499 | 0.6085 | 0.3261 |

| 308.15 | 0.6231 | 0.6105 | 0.5891 | 0.5315 | 0.5639 | 0.5001 | 0.8155 | 0.8049 | 0.0269 | 0.7119 | 0.6705 | 0.3711 |

| 313.15 | 0.7005 | 0.6865 | 0.6629 | 0.5995 | 0.6361 | 0.5655 | 0.8571 | 0.8525 | 0.0326 | 0.7781 | 0.7379 | 0.4209 |

| 318.15 | 0.7859 | 0.7705 | 0.7445 | 0.6749 | 0.7161 | 0.6381 | 0.9001 | 0.9023 | 0.0395 | 0.8489 | 0.8109 | 0.4759 |

Water Solubility: The solubility of this compound in water at 25°C (298.15 K) is reported to be 66.66 mg/L.[1]

Experimental Protocol for Solubility Determination

The following section details a common and reliable method for determining the equilibrium solubility of a solid in a liquid, which is applicable to this compound.

Isothermal Equilibrium Method (Shake-Flask)

This gravimetric method is a standard procedure for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (solute) of high purity

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions: For each solvent, add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. The solutions should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration of the solute at different time intervals until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To prevent any solid particles from being transferred, the supernatant should be immediately filtered through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Determine the mass of the collected filtrate. Then, evaporate the solvent from the filtrate using a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition or sublimation of the this compound.

-

Mass Determination: After complete evaporation of the solvent, accurately weigh the container with the dried this compound residue.

-

Calculation of Solubility: The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (solute)

-

M₁ is the molar mass of this compound (176.26 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

This guide provides essential data and methodologies for professionals working with this compound. The provided solubility data can aid in solvent selection for synthesis, purification, and formulation, while the detailed experimental protocol offers a reliable method for generating further solubility data as needed.

References

Spectral Analysis of 4-Cyclohexylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Cyclohexylphenol (CAS No. 1131-60-8). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this versatile organic building block.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~4.80 | Singlet (broad) | 1H | Ar-OH |

| ~2.40 | Triplet of triplets | 1H | Cyclohexyl-H (methine, C1') |

| ~1.75 | Multiplet | 5H | Cyclohexyl-H |

| ~1.30 | Multiplet | 5H | Cyclohexyl-H |

Note: Data is interpreted from publicly available spectra. Chemical shifts and multiplicities can vary slightly based on solvent and instrument.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153.5 | Ar-C (C-OH) |

| ~141.5 | Ar-C (C-Cyclohexyl) |

| ~128.0 | Ar-CH (ortho to -CH) |

| ~115.5 | Ar-CH (ortho to -OH) |

| ~44.0 | Cyclohexyl-CH |

| ~34.5 | Cyclohexyl-CH₂ |

| ~26.8 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH₂ |

Note: Data is interpreted from publicly available spectra and may vary with experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300-3500 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (H-bonded) |

| ~3020 | Medium | C-H Stretch | Aromatic C-H |

| ~2925, 2850 | Strong | C-H Stretch | Cyclohexyl C-H (aliphatic) |

| ~1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenolic C-O |

| ~830 | Strong | C-H Bend | p-Disubstituted Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure | Interpretation |

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 133 | [M - C₃H₇]⁺ | Loss of a propyl radical from the cyclohexyl ring |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement (hydroxytropylium ion) |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.

-

Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Spectrometer Setup :

-

Locking : Lock the field frequency to the deuterium (B1214612) signal of the solvent.

-

Shimming : Adjust the shim coils to optimize the magnetic field homogeneity, minimizing peak broadening and distortion.

-

Tuning and Matching : Tune the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and match the impedance.

-

-

Data Acquisition : Acquire the spectral data using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are collected. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A common method for analyzing a solid sample like this compound is using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Spectrum Acquisition : Collect the sample spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, generating an evanescent wave that penetrates a small distance into the sample.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile and semi-volatile organic compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent is injected into the GC-MS system. The GC column separates the analyte from any impurities.

-

Ionization : As the purified compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation : The high energy of the molecular ion causes it to be energetically unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis of 4-Cyclohexylphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-cyclohexylphenol (B75765) from phenol (B47542), a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. The document details the core chemical principles, catalytic systems, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The alkylation of phenols, specifically the synthesis of this compound, is a reaction of significant industrial interest. The introduction of a cyclohexyl group to the phenol backbone modifies its physicochemical properties, enhancing lipophilicity and steric bulk, which are desirable characteristics in the design of various functional molecules. The synthesis is primarily achieved through Friedel-Crafts alkylation, utilizing either cyclohexene (B86901) or cyclohexanol (B46403) as the alkylating agent in the presence of an acid catalyst. This guide will explore the prevalent catalytic systems and provide detailed experimental insights.

Reaction Mechanisms and Pathways

The synthesis of this compound from phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction can be initiated with either cyclohexene or cyclohexanol.

Alkylation with Cyclohexene: In the presence of a Brønsted or Lewis acid catalyst, cyclohexene is protonated to form a secondary cyclohexyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions due to the activating and directing effects of the hydroxyl group. The para product is generally the thermodynamically more stable isomer.

Alkylation with Cyclohexanol: When cyclohexanol is used, it is first protonated by the acid catalyst, followed by the elimination of a water molecule to generate the same cyclohexyl carbocation intermediate. The subsequent electrophilic attack on the phenol ring follows the same pathway as with cyclohexene.

A competing reaction is the O-alkylation of the phenolic hydroxyl group to form cyclohexyl phenyl ether. This ether can, under certain conditions, rearrange to the C-alkylated products (2- and this compound).

Figure 1: Reaction pathway for the synthesis of this compound.

Catalytic Systems

A variety of acidic catalysts have been employed for the synthesis of this compound, ranging from traditional mineral acids to more environmentally benign solid acids.

-

Zeolites: Large-pore zeolites such as H-Mordenite, H-Beta, and H-Y are effective catalysts, offering shape selectivity that can favor the formation of the para-isomer.[1] Their reusability and reduced corrosion issues make them attractive for industrial applications.

-

Sulfonic Acid Resins: Ion-exchange resins like Amberlyst-15 provide strong acidic sites and are also easily separable from the reaction mixture.[2]

-

Supported Heteropolyacids: Acids like 12-tungstophosphoric acid supported on zirconia have demonstrated high activity and selectivity.

-

Acidic Ionic Liquids: These have been investigated as recyclable homogeneous catalysts, showing good conversion and selectivity under optimized conditions.

-

Bifunctional Catalysts: For one-pot hydroalkylation from phenol, bifunctional catalysts possessing both metal sites for hydrogenation and acid sites for alkylation (e.g., Co2P on a zeolite support) are utilized.[3][4]

Quantitative Data on Synthesis Parameters

The yield and selectivity of this compound are highly dependent on the reaction conditions. A summary of key quantitative data from various studies is presented below.

| Catalyst | Alkylating Agent | Phenol:Alkene/ol Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |

| H-Mordenite | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~85 (at 200°C) | 44.8 (at 200°C) | [1][5] |

| H-Beta | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~72 (at 200°C) | 43.7 (at 200°C) | [1][5] |

| H-Y | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | ~85 (at 200°C) | 38.7 (at 200°C) | [1] |

| Acidic Ionic Liquid | Cyclohexanol | 1.4:1 | 200 | 6 | 75.7 | 61.7 | [6] |

| 1% Pd-Al2O3 / NaCl-AlCl3 | Phenol (Hydroalkylation) | - | 120 | 4.5 | - | 31.9 (Yield) | [2] |

| Co2P/Beta Zeolite | Phenol (Hydroalkylation) | - | - | - | 77 | 56 | [4][7] |

| Amberlyst-36 | Cyclohexene | ~1:1 | 85 | - | - | - | [1] |

| 30% TPA/ZrO2 | Cyclohexene | 10:1 | 80 | 6 | 100 | Varies with conditions | [8] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

General Experimental Workflow

The synthesis of this compound typically follows a standardized workflow, from catalyst preparation to product analysis.

Figure 2: General experimental workflow for this compound synthesis.

Protocol 1: Alkylation of Phenol with Cyclohexanol using H-Mordenite Catalyst

This protocol is based on the use of a solid acid zeolite catalyst in a batch reactor.[9]

1. Catalyst Preparation:

-

The H-Mordenite catalyst is powdered to a mesh size of 10-20.

-

The powdered catalyst is calcined at 450°C for 6 hours.

2. Reaction Setup:

-

A stainless steel autoclave is charged with phenol and cyclohexanol in the desired molar ratio (e.g., 1:1).

-

The calcined H-Mordenite catalyst is added to the reactant mixture (typically 10 wt% of the total reactants).

3. Reaction Execution:

-

The autoclave is sealed and placed in a heating system.

-

The reaction mixture is heated to the desired temperature (e.g., 200°C) and maintained for a specified duration (e.g., 6 hours) with stirring.

4. Product Isolation and Analysis:

-

After the reaction, the autoclave is cooled to room temperature.

-

The product mixture is separated from the catalyst by filtration.

-

The solid catalyst is washed with a suitable solvent (e.g., acetone).

-

The filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound.

Protocol 2: Alkylation of Phenol with Cyclohexene using a Supported Heteropolyacid Catalyst

This procedure outlines the synthesis using 30% 12-tungstophosphoric acid (TPA) supported on hydrous zirconia.[8]

1. Catalyst Synthesis:

-

Hydrous zirconia is prepared and impregnated with a solution of TPA to achieve a 30% loading.

-

The catalyst is dried and calcined.

2. Reaction Setup:

-

A 50 mL round-bottom flask is equipped with a condenser, magnetic stirrer, and a guard tube.

-

Phenol and cyclohexene are added to the flask in a 10:1 molar ratio.

-

The catalyst (e.g., 0.25 g) is added to the reaction mixture.

3. Reaction Execution:

-

The mixture is heated to 80°C with continuous stirring for 6 hours.

4. Product Analysis:

-

Samples are withdrawn periodically and analyzed by GC using an appropriate column (e.g., SE-30) to monitor the progress of the reaction and determine the product distribution.

Conclusion

The synthesis of this compound from phenol is a well-established yet continuously evolving field of study. The shift towards heterogeneous, reusable solid acid catalysts like zeolites and supported heteropolyacids marks a significant advancement in developing more sustainable and economically viable industrial processes. The choice of catalyst and the fine-tuning of reaction parameters such as temperature, molar ratio, and reaction time are critical in maximizing the yield and selectivity of the desired para-isomer. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively engage in the synthesis and application of this compound.

References

- 1. iris.unive.it [iris.unive.it]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 1131-60-8,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | High Purity | For Research Use [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

An In-depth Technical Guide to the Mechanism of Action of 4-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylphenol is a synthetic organic compound with a range of industrial applications, notably as a precursor in polymer and resin production and as a component in the formulation of surfactants and antioxidants. From a pharmacological and toxicological perspective, its primary mechanisms of action are centered around its ability to act as a xenoestrogen and its capacity to scavenge free radicals. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by experimental methodologies and data from related alkylphenolic compounds. The information presented is intended to inform research and development activities involving this compound and similar chemical entities.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct molecular mechanisms:

-

Estrogenic Activity: this compound acts as a xenoestrogen, meaning it can mimic the effects of the natural hormone 17β-estradiol by binding to estrogen receptors (ERs). This interaction can disrupt normal endocrine function and trigger a cascade of downstream cellular events.

-

Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound allows it to act as a hydrogen atom donor, enabling it to neutralize free radicals and mitigate oxidative stress.

Notably, extensive literature review did not yield evidence to support a direct inhibitory effect of this compound on DNA polymerase activity.

Estrogenic Activity: Interaction with Estrogen Receptors

This compound exerts its estrogenic effects by binding to the ligand-binding domain (LBD) of estrogen receptors, primarily ERα and ERβ. This binding event initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.

Signaling Pathways

Upon nuclear translocation, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.

Furthermore, estrogen receptor activation can also trigger rapid, non-genomic signaling pathways. These include the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and modulation of intracellular calcium levels, leading to more immediate cellular responses.[1][2]

Quantitative Data on Estrogenic Activity of Related Alkylphenols

While specific quantitative data for this compound is limited in the public domain, data for structurally similar alkylphenols provide valuable insights into its potential potency. The following table summarizes the estrogen receptor binding affinities and relative potencies of representative alkylphenols.

| Compound | Estrogen Receptor (ER) Binding Affinity (Ki) | Relative Potency (E-Screen Assay) | Reference |

| 17β-Estradiol | ~0.4 nM | 1 | [3] |

| 4-tert-Octylphenol | 0.05 - 65 µM | 1/1000 - 1/10,000 | [3] |

| 4-Nonylphenol | 0.05 - 65 µM | 1/1000 - 1/10,000 | [3] |

Antioxidant Activity: Free Radical Scavenging

The phenolic hydroxyl group of this compound is central to its antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage.

Mechanism of Radical Scavenging

The antioxidant mechanism involves the transfer of a hydrogen atom from the hydroxyl group of this compound to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a non-radical species (RH). The resulting phenoxyl radical is resonance-stabilized, making it less reactive and less likely to propagate further oxidative damage.

Quantitative Data on Antioxidant Capacity

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing estrogen receptors.

-

Competitive Binding: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is removed, typically by adsorption to dextran-coated charcoal or hydroxylapatite.

-

Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of [³H]-E2 binding) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining, which measures total protein content, or by direct cell counting.

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces a half-maximal proliferative response) and the relative proliferative potency (RPP) compared to 17β-estradiol are calculated.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Methodology:

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is mixed with various concentrations of this compound.

-

Incubation: The reaction is allowed to proceed in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value is determined from a plot of scavenging activity versus concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

Methodology:

-

Reaction Mixture: A fluorescent probe (e.g., fluorescein) is mixed with the test compound (this compound) and a peroxyl radical generator (e.g., AAPH).

-

Fluorescence Monitoring: The decay of fluorescence is monitored over time. In the presence of an antioxidant, the fluorescence decay is inhibited.

-

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC (AUC of the sample minus AUC of the blank) is compared to a standard curve generated with a known antioxidant, typically Trolox (a water-soluble vitamin E analog). The antioxidant capacity is expressed as Trolox equivalents (TE).

Conclusion

The primary mechanisms of action of this compound are its estrogenic activity, mediated through the binding and activation of estrogen receptors, and its antioxidant activity, which involves the scavenging of free radicals. These activities are attributed to its phenolic structure and the presence of a bulky cyclohexyl group. While a direct role as a DNA polymerase inhibitor is not supported by current evidence, its ability to modulate endocrine signaling pathways warrants careful consideration in the context of drug development and toxicology. Further research is required to obtain specific quantitative data on the bioactivity of this compound to fully characterize its pharmacological and toxicological profile. The experimental protocols detailed in this guide provide a framework for such investigations.

References

The Discovery and History of 4-Cyclohexylphenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylphenol, a substituted phenolic compound, has emerged from its historical roots as a key intermediate in the chemical industry to a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It details its physicochemical properties, outlines its primary synthesis routes with specific experimental protocols, and explores its applications, with a particular focus on its role in the development of selective estrogen receptor-β (ERβ) agonists. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 1131-60-8) is an aromatic organic compound characterized by a cyclohexyl group attached to the para position of a phenol (B47542) ring.[1] Historically, its development is intertwined with the broader advancements in phenol alkylation chemistry, a field that gained prominence following the discovery of the Friedel-Crafts reaction in 1877.[2] While not a naturally occurring compound, this compound has found utility in a range of industrial applications, including the synthesis of polymers, resins, surfactants, and antioxidants.[3][4] More recently, its rigid, hydrophobic cyclohexyl moiety combined with the hydrogen-bonding capability of the phenolic hydroxyl group has made it an attractive scaffold for the design of targeted therapeutics, particularly selective estrogen receptor-β (ERβ) agonists.[5]

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [6] |

| Molecular Weight | 176.25 g/mol | [6] |

| CAS Number | 1131-60-8 | [1] |

| Melting Point | 130-135 °C | [6] |

| Boiling Point | 294 °C | [7] |

| Solubility in Water | 66.66 mg/L at 25 °C | [3] |

| Appearance | White to light yellow crystalline solid | [6] |

| pKa | 10.15 ± 0.13 (Predicted) | [3] |

Historical Context and Discovery

The specific discovery of this compound is not attributed to a single individual but rather evolved from the broader field of phenol alkylation chemistry. The foundational work for its synthesis was laid by Charles Friedel and James Crafts in 1877 with their discovery of the electrophilic substitution reaction that now bears their names.[2] Early in the 20th century, the industrial demand for synthetic polymers and other materials spurred research into the modification of basic chemical feedstocks like phenol.

The alkylation of phenols, including with cyclic structures, was explored to create molecules with tailored properties such as increased durability and resistance to environmental factors for use in rubbers and plastics.[8] The synthesis of this compound would have been an early example of such an investigation, likely achieved through the acid-catalyzed alkylation of phenol with cyclohexene (B86901) or cyclohexanol. Over the years, the methodologies for its synthesis have been refined, moving from corrosive mineral acids to more environmentally benign solid acid catalysts like zeolites.[9][10]

Synthesis of this compound: Experimental Protocols

The two primary methods for the synthesis of this compound are the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, and the hydroalkylation of phenol.

Friedel-Crafts Alkylation of Phenol with Cyclohexene

This method involves the electrophilic substitution of a proton on the phenol ring with a cyclohexyl carbocation generated from cyclohexene in the presence of an acid catalyst.

Experimental Protocol:

-

Materials: Phenol, cyclohexene, and a solid acid catalyst (e.g., H-Beta zeolite).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the H-Beta zeolite catalyst. The typical molar ratio of phenol to cyclohexene is between 1:1 and 5:1, and the catalyst loading is around 5-10% by weight of the reactants.[9]

-

Heat the mixture to the reaction temperature, typically between 140-220 °C.[9]

-

Slowly add cyclohexene to the reaction mixture over a period of 1-2 hours.

-

Continue stirring the reaction mixture at the same temperature for a total of 2-12 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like toluene (B28343) or a hexane/ethanol mixture to yield pure this compound.

-

Logical Workflow for Friedel-Crafts Alkylation:

Hydroalkylation of Phenol

This one-pot synthesis route combines the hydrogenation of a portion of the phenol to cyclohexene or cyclohexanol, which then acts as the alkylating agent for the remaining phenol. This process typically utilizes a bifunctional catalyst.[11]

Experimental Protocol:

-

Materials: Phenol, hydrogen gas, and a bifunctional catalyst (e.g., Palladium on a solid acid support like zeolite).

-

Procedure:

-

Charge a high-pressure autoclave with phenol and the bifunctional catalyst.

-

Seal the autoclave and purge with an inert gas before introducing hydrogen gas to the desired pressure.

-

Heat the mixture to the reaction temperature, typically in the range of 100-200 °C, while stirring.

-

Maintain the reaction under hydrogen pressure for the specified duration, usually several hours.

-

After the reaction, cool the autoclave, vent the excess hydrogen, and filter the catalyst.

-

The product mixture is then worked up and purified as described in the Friedel-Crafts alkylation protocol.

-

Applications of this compound

Industrial Applications

This compound serves as a versatile intermediate in the chemical industry. Its primary applications include:

-

Polymers and Resins: It is used as a monomer or a modifying agent in the production of phenolic resins and other polymers to enhance their thermal stability and mechanical properties.[3]

-

Antioxidants: The phenolic hydroxyl group imparts antioxidant properties, making it useful as a stabilizer in plastics and rubber.[6]

-

Surfactants and Agrochemicals: It is a precursor in the synthesis of various surfactants and agrochemicals.[3]

Role in Drug Development: A Scaffold for ERβ Agonists

A significant and more recent application of this compound is in the field of drug development. Its molecular structure has been identified as a privileged scaffold for the synthesis of selective estrogen receptor-β (ERβ) agonists.[5] The estrogen receptor has two main subtypes, ERα and ERβ, which often have different and sometimes opposing biological functions.[12] Selective activation of ERβ is a therapeutic strategy for various conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. The 4-cyclohexylphenyl moiety provides a suitable hydrophobic component that can be modified to achieve high affinity and selectivity for the ERβ ligand-binding pocket.[13]

Estrogen Receptor β (ERβ) Signaling Pathway:

Upon binding of an agonist, such as a this compound derivative, ERβ dimerizes and translocates to the nucleus. In the classical genomic pathway, the ERβ dimer binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. ERβ can also act through non-genomic pathways by interacting with cytoplasmic signaling molecules.[1][14]

Conclusion

This compound, a compound with a rich history rooted in the advancements of industrial organic chemistry, continues to be a molecule of significant interest. Its journey from a simple alkylated phenol to a key building block in the development of targeted therapeutics highlights the enduring importance of fundamental chemical synthesis. This guide has provided a detailed overview of its discovery, properties, and synthesis, with a particular emphasis on its emerging role in drug development. The provided experimental protocols and pathway diagrams are intended to equip researchers and scientists with the foundational knowledge required to explore the full potential of this versatile molecule.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pnnl.gov [pnnl.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists - American Chemical Society [acs.digitellinc.com]

- 6. Cas 1131-60-8,this compound | lookchem [lookchem.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 10. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound | High Purity | For Research Use [benchchem.com]

- 12. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclohexylphenol: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylphenol (B75765), a substituted phenolic compound, has emerged as a valuable and versatile building block in various fields of chemical and biomedical research. Its unique structural combination of a reactive phenol (B47542) group and a bulky, lipophilic cyclohexyl moiety imparts desirable properties that are being exploited in the development of novel pharmaceuticals, high-performance polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its utility in drug discovery as a scaffold for selective estrogen receptor-β (ERβ) agonists, its role as a monomer in the synthesis of advanced polybenzoxazine thermosets, and its application as a potent antioxidant for polymer stabilization. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate its adoption and exploration in further research endeavors.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid with a characteristic phenolic odor.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 1131-60-8 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Melting Point | 130-135 °C | [1] |

| Boiling Point | 213-215 °C | [1] |

| Water Solubility | 66.66 mg/L (25 °C) | [1] |

| pKa | 10.15 ± 0.13 | [2] |

| Appearance | White to light yellow powder/flakes | [1][3] |

Synthesis of this compound and Its Derivatives

The primary synthetic routes to this compound involve the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using various catalytic systems.[4][5][6] Additionally, hydroalkylation of phenol has been reported as an effective method.[7] These methods can be tailored to optimize yield and selectivity for the desired para-substituted product.

General Synthesis of this compound via Friedel-Crafts Alkylation

A common laboratory-scale synthesis involves the acid-catalyzed alkylation of phenol with cyclohexene. Zeolites, such as H-Mordenite and H-Beta, have been shown to be effective and selective catalysts for this reaction.[4][6]

Table 2.1: Representative Yields for the Synthesis of this compound

| Alkylating Agent | Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for this compound (%) | Reference |

| Cyclohexanol | H-Mordenite | 200 | 85 | 44.8 | [3] |

| Cyclohexanol | H-Beta | 200 | 72 | 43.7 | [3] |

| Cyclohexene | H-Mordenite | 180 | - | >70 | [4] |

| Phenol (Hydroalkylation) | 1% Pd-Al₂O₃ / NaCl-AlCl₃ | 120 | - | 31.9 (Yield) | [7] |

Experimental Protocol: Synthesis of this compound using H-Mordenite Catalyst

This protocol describes a general procedure for the alkylation of phenol with cyclohexanol using H-Mordenite as a catalyst.

Materials:

-

Phenol

-

Cyclohexanol

-

H-Mordenite catalyst

-

Toluene (B28343) (solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve phenol in toluene.

-

Add the H-Mordenite catalyst to the solution. The typical catalyst loading is around 10-20% by weight of the reactants.

-

Heat the mixture to the desired reaction temperature (e.g., 180-200 °C) with vigorous stirring.

-

Slowly add cyclohexanol to the reaction mixture over a period of 1-2 hours. The molar ratio of phenol to cyclohexanol is typically maintained between 2:1 and 5:1 to favor mono-alkylation.[4]

-

Continue the reaction for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the catalyst with toluene.

-

Combine the filtrate and washings, and remove the toluene under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Research Applications in Drug Discovery: A Scaffold for Selective ERβ Agonists

This compound has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of selective estrogen receptor-β (ERβ) agonists.[8][9] ERβ is a promising therapeutic target for a range of conditions, including menopausal symptoms, anxiety, depression, and certain cancers.[8][9] The hydrophobic cyclohexyl group of this compound derivatives can effectively occupy the hydrophobic pocket of the ERβ ligand-binding domain, contributing to high binding affinity and selectivity over the ERα isoform.[8]

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes the reported biological activity of representative this compound derivatives as ERβ agonists.

Table 3.1: ERβ Agonist Activity of this compound Derivatives

| Compound | ERβ EC₅₀ (nM) | ERα EC₅₀ (nM) | Selectivity (ERα/ERβ) | Reference |

| This compound | Potent Agonist | - | Highly Selective | [9] |

| 4-Cycloheptylphenol | Potent Agonist | - | Highly Selective | [9] |

| 4-(4-hydroxyphenyl)cycloheptanemethanol | 30-50 | >10,000 | >300 | [10] |

| trans-4-(4-(fluoromethyl)cyclohexyl)phenol | Potent Agonist | >7250 | >50 | [11] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds to the estrogen receptor.[3][12]

Materials:

-

Rat uterine cytosol preparation (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Scintillation vials and scintillation cocktail

-

Microplate reader or scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol) in the assay buffer.

-

Prepare a solution of [³H]-17β-estradiol in the assay buffer at a fixed concentration (typically 0.5-1.0 nM).

-

-

Binding Reaction:

-

In microcentrifuge tubes or a 96-well plate, add a fixed amount of rat uterine cytosol (e.g., 50-100 µg of protein).

-

Add the diluted test compound or standard competitor.

-

Add the [³H]-17β-estradiol solution to initiate the binding reaction.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a suitable method, such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

-

Quantification:

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

-

Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

-

Applications in Polymer Science

This compound serves as a valuable monomer and additive in the synthesis and formulation of high-performance polymers.

Monomer for Polybenzoxazine Resins